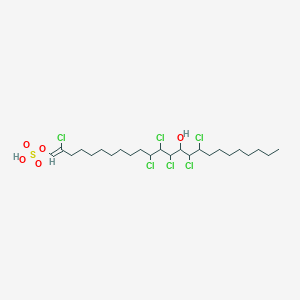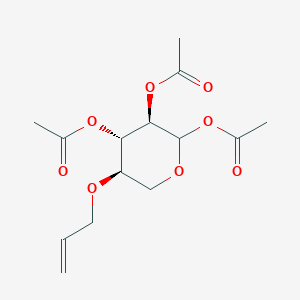![molecular formula C17H18ClN3O3 B235631 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide can prevent the activation and proliferation of cancer cells and immune cells, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and survival, the reduction of inflammation, and the modulation of immune cell activity. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity, its favorable pharmacokinetic profile, and its ability to inhibit multiple signaling pathways. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide, including the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection and response monitoring, and the development of combination therapies with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide and its potential applications in other diseases.
Synthesemethoden
The synthesis of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide involves a series of chemical reactions starting from 3-chloro-2-nitroaniline, which is converted into N-(3-chloro-2-nitrophenyl)acetamide. This intermediate is then reacted with piperazine and acetic anhydride to form N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide. Finally, this compound is converted into N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide by reacting it with furfurylamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and survival of cancer cells, as well as the activation of immune cells.
Eigenschaften
Produktname |
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide |
|---|---|
Molekularformel |
C17H18ClN3O3 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-12(22)20-7-9-21(10-8-20)16-13(18)4-2-5-14(16)19-17(23)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23) |
InChI-Schlüssel |
JPYCTMZXAXFNIT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)
